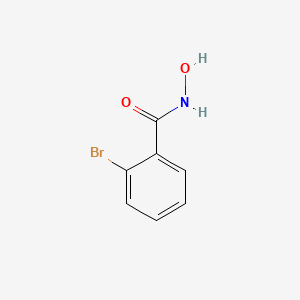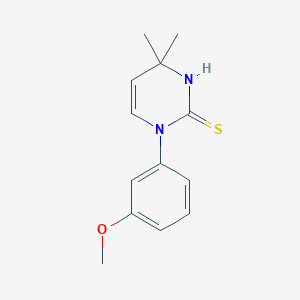
3,3'-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine
概要
説明
3,3’-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine is a complex organic compound with the molecular formula C25H24N4O4 and a molecular weight of 444.48 g/mol This compound is characterized by its unique structure, which includes multiple pyridine rings connected through ether linkages to a central propane backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine typically involves the reaction of pyridine derivatives with a central propane-based compound. One common method involves the use of 2,2-bis((pyridin-3-yloxy)methyl)propane-1,3-diol as a starting material. This diol undergoes a series of etherification reactions with pyridine-3-ol under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The reaction conditions, such as temperature, solvent, and catalysts, are carefully controlled to ensure efficient production. The final product is typically purified using techniques like recrystallization or chromatography to achieve the desired purity levels .
化学反応の分析
Types of Reactions
3,3’-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyridine derivatives with altered functional groups .
科学的研究の応用
3,3’-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions, which are studied for their catalytic and electronic properties.
Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
作用機序
The mechanism of action of 3,3’-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites on enzymes, inhibiting their activity. In receptor binding, it can act as an agonist or antagonist, modulating the receptor’s function. These interactions are mediated through hydrogen bonding, van der Waals forces, and hydrophobic interactions .
類似化合物との比較
Similar Compounds
3,3’-((2,2-Bis((pyridin-4-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine: Similar structure but with pyridine rings at different positions.
2,2’-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine: Similar backbone but different connectivity of pyridine rings.
Uniqueness
The uniqueness of 3,3’-((2,2-Bis((pyridin-3-yloxy)methyl)propane-1,3-diyl)bis(oxy))dipyridine lies in its specific arrangement of pyridine rings and ether linkages, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring precise molecular interactions and stability .
特性
IUPAC Name |
3-[3-pyridin-3-yloxy-2,2-bis(pyridin-3-yloxymethyl)propoxy]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O4/c1-5-21(13-26-9-1)30-17-25(18-31-22-6-2-10-27-14-22,19-32-23-7-3-11-28-15-23)20-33-24-8-4-12-29-16-24/h1-16H,17-20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NACBCOUQQMRQKM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)OCC(COC2=CN=CC=C2)(COC3=CN=CC=C3)COC4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901140202 | |
| Record name | 3,3′-[[2,2-Bis[(3-pyridinyloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
260353-00-2 | |
| Record name | 3,3′-[[2,2-Bis[(3-pyridinyloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[pyridine] | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=260353-00-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3′-[[2,2-Bis[(3-pyridinyloxy)methyl]-1,3-propanediyl]bis(oxy)]bis[pyridine] | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901140202 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![4-[(Butylamino)methyl]phenol](/img/structure/B3120101.png)



![3-(2-Chloroethyl)-9-hydroxy-2-methyl-4h-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B3120141.png)




